Hydroxy Naphthol Blue Sodium Salt

Description

Significance and Scope within Analytical Chemistry Research

The primary significance of Hydroxy Naphthol Blue Sodium Salt in analytical chemistry lies in its function as a complexometric indicator, especially for the determination of metal ions. wikipedia.orgottokemi.com It is widely used in titrations to determine the concentration of ions such as calcium and magnesium, making it invaluable for assessing water hardness. biosynth.com The dye forms a colored complex with these metal ions, and the endpoint of the titration is marked by a distinct color change upon the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA). rxchemicals.com At a pH between 12 and 13, the solution containing calcium ions and the indicator is a reddish-pink color, which turns a deep blue in the presence of excess EDTA. medchemexpress.comgspchem.com

Beyond its use in titrations, this compound also serves as a colorimetric reagent for the detection of alkaline earth metal ions. medchemexpress.com Its ability to form colored complexes is also utilized in spectrophotometric and derivative spectrophotometric methods for the determination of other metal ions, such as aluminum. nih.gov

Historical Trajectory as a Reagent in Scientific Methodologies

The development of Hydroxy Naphthol Blue emerged from advancements in azo dye chemistry. Its utility as a sensitive indicator for metal ion detection became prominent in the mid-20th century. Early research highlighted its effectiveness in providing sharper endpoints in EDTA titrations compared to previously used indicators. By the 1980s, its application had expanded into biochemical assays due to its capacity to form stable complexes with calcium and magnesium ions.

Evolution of Research Applications Beyond Traditional Titrimetry

While its roots are in classical titration methods, the applications of this compound have evolved significantly. A notable modern application is its use in molecular diagnostics, specifically in Loop-Mediated Isothermal Amplification (LAMP) assays. nih.gov In this technique, the dye acts as a metal ion indicator, detecting the change in magnesium ion concentration during DNA amplification. A positive reaction is indicated by a color change from violet to sky blue, providing a simple, visual method for detecting nucleic acids. nih.gov This has proven valuable for the rapid detection of pathogens.

Furthermore, research has explored its potential in environmental applications. Studies have shown its utility in the spectrophotometric determination of aluminum in various samples, including alloys, ores, and cement. nih.gov Additionally, its properties as a dye have led to investigations into its removal from wastewater, with methods like the electro-Fenton process showing high efficiency in its degradation. researchgate.net This highlights the compound's relevance not only as an analytical tool but also as a subject of environmental remediation studies.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | Black-violet Powder | youtube.comwikipedia.org |

| Solubility in Water | Soluble | youtube.comwikipedia.org |

| Molecular Formula | C₂₀H₁₁N₂Na₃O₁₁S₃ | ottokemi.com |

| Molecular Weight | 620.47 g/mol | ottokemi.comreagecon.com |

| CAS Number | 63451-35-4 | wikipedia.org |

| λmax (Absorbance Peak) | ~650 nm | biosynth.commedchemexpress.com |

Table 2: Applications of this compound

| Application Area | Specific Use | Key Findings | Reference |

|---|---|---|---|

| Analytical Chemistry | Complexometric indicator for metal titrations (e.g., Ca²⁺, Mg²⁺) | Provides sharp, clear endpoint color change from reddish-pink to deep blue. | rxchemicals.commedchemexpress.com |

| Molecular Diagnostics | Colorimetric indicator in LAMP assays | Enables visual detection of DNA/RNA amplification through a violet to sky blue color change. | nih.gov |

| Environmental Analysis | Spectrophotometric determination of aluminum | Allows for the quantification of aluminum in various materials with high accuracy. | nih.gov |

| Environmental Remediation | Subject of wastewater treatment studies | Efficiently degraded by advanced oxidation processes like the electro-Fenton method. | researchgate.net |

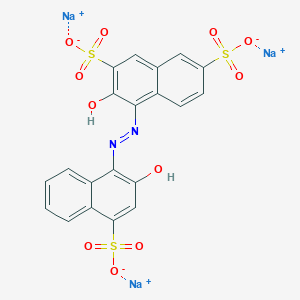

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H11N2Na3O11S3 |

|---|---|

Molecular Weight |

620.5 g/mol |

IUPAC Name |

trisodium;3-hydroxy-4-[(2-hydroxy-4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C20H14N2O11S3.3Na/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33;;;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 |

InChI Key |

AUIINJJXRXMPGT-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Advanced Analytical Methodologies Employing Hydroxy Naphthol Blue Sodium Salt

Spectrophotometric and Colorimetric Techniques in Research

The distinct colorimetric properties of Hydroxy Naphthol Blue Sodium Salt make it a powerful tool in spectrophotometric analysis. It is frequently used as an indicator for the determination of alkaline earth and lanthanide metals, exhibiting a maximum absorbance at approximately 650 nm. biosynth.com

Development of Novel Spectrophotometric Assays for Specific Analytes

Recent research has focused on the development of novel spectrophotometric assays utilizing this compound for the quantification of various analytes. A significant application lies in the detection and quantification of divalent metal cations. nih.gov A detailed study has highlighted its effectiveness as an indicator for several metal ions, with a particular emphasis on Ni²⁺. This assay is noted for its simplicity and high sensitivity, allowing for the detection of metals like Ni²⁺, Zn²⁺, Cu²⁺, Pb²⁺, Fe²⁺, Co²⁺, and Al³⁺ at concentrations as low as 15-50 nM. nih.gov This is particularly crucial in biochemical research, for instance, in quantifying metal leaching from affinity chromatography resins, which can impact the biological activity of purified proteins. nih.gov

The development of high-throughput spectrophotometric assays in 96-microwell plates represents a significant advancement. nih.gov While a specific study focused on olmesartan (B1677269) medoxomil using a different reagent, the methodology of employing charge-transfer complex formation in a microwell format is transferable. nih.gov This approach offers numerous advantages, including reduced consumption of organic solvents, minimized analyst exposure to toxic chemicals, and a significant reduction in analysis cost. nih.gov

Investigations into Chromogenic Response Mechanisms in Aqueous Solutions

The chromogenic response of this compound is intrinsically linked to its interaction with metal ions and changes in pH. In aqueous solutions at an alkaline pH (typically between 12 and 13), the indicator solution is reddish-pink in the presence of calcium ions. medchemexpress.comchemicalworlds.comscientificlabs.co.uk Upon the addition of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA), the metal ion is complexed, liberating the free indicator and causing the solution to turn a deep blue, which signals the endpoint of the reaction. biosynth.commedchemexpress.comchemicalworlds.comscientificlabs.co.uk

The stability of the dye is a critical factor in its analytical performance. Studies have shown that while the free form of some related indicators can be unstable and rapidly decolorize in alkaline solutions, Hydroxy Naphthol Blue is comparatively stable, with only a minimal decrease in absorbance over time under similar conditions. wordpress.com This stability contributes to more reliable and reproducible results.

Applications in High-Throughput Screening Methodologies for Metal Ions

The simplicity and sensitivity of assays using this compound make it well-suited for high-throughput screening (HTS) of metal ions. The ability to perform these assays in a 96-microwell plate format significantly increases the number of samples that can be analyzed simultaneously. nih.gov This is particularly valuable in applications such as environmental monitoring, industrial quality control, and biomedical research, where rapid screening of numerous samples for metal contamination is essential. The assay's sensitivity allows for the detection and quantification of trace amounts of various divalent metal cations, making it a robust tool for large-scale screening applications. nih.gov

Complexometric and Chelatometric Titration Studies

This compound is widely recognized as a metal indicator for complexometric titrations, a technique primarily used for the determination of metal ions. himedialabs.comresearchgate.net These titrations involve the formation of a colored complex to signal the endpoint. researchgate.net

Refinements in Endpoint Detection Systems for Metal Complexation

A key area of research has been the refinement of endpoint detection in complexometric titrations using this compound. avantorsciences.com The visual endpoint color change of Hydroxy Naphthol Blue from wine red to greenish-blue is considered more easily detectable than that of other similar indicators like HSN, which changes from wine red to blue. wordpress.com This enhanced clarity in the color transition leads to more accurate and precise endpoint determinations.

The indicator's effectiveness is particularly notable in the titration of calcium at higher pH ranges (12 to 13), as it offers a wider tolerance for pH variations compared to other indicators. wordpress.com This practicality is a significant advantage as it eliminates the need for precise and stringent pH adjustments during the titration process.

| Metal Ion | Initial Color (in presence of metal ion at alkaline pH) | Endpoint Color (after titration with EDTA) | pH Range |

| Calcium (Ca²⁺) | Reddish-pink / Wine Red | Deep Blue / Greenish-blue | 12-13 |

This table summarizes the color changes observed during the complexometric titration of calcium using this compound as an indicator.

Stoichiometric and Kinetic Analyses of Ligand-Metal Ion Interactions

Understanding the stoichiometry and kinetics of the interaction between this compound and metal ions is fundamental to its application. Photometric studies have been conducted to determine the acid dissociation constants of the dye and the stability constants of its complexes with metal ions like calcium. wordpress.com These investigations allow for a comparison between experimental and theoretical curves of the indicator's color change at the endpoint, providing a deeper understanding of the reaction dynamics.

Optimization of Titrimetric Protocols for Precise Analytical Determinations

This compound is a well-established metallochromic indicator, particularly in complexometric titrations for the determination of calcium ions. wordpress.comrsc.orgmedchemexpress.com The optimization of these titrimetric protocols hinges on controlling several factors to ensure a sharp and accurate endpoint detection.

The indicator exhibits a distinct color change from a reddish-pink or wine-red color in the presence of calcium ions to a deep blue color upon the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA). rxchemicals.comgtilaboratorysupplies.com This transition is highly dependent on the pH of the solution. Research has shown that the optimal pH range for the titration of calcium with EDTA using Hydroxy Naphthol Blue is between 12 and 13. wordpress.commedchemexpress.com Within this alkaline range, the color change at the endpoint is sharp and easily detectable, leading to more precise and reproducible results. wordpress.com

For the accurate determination of calcium in various samples, including meat and poultry products, specific protocols have been developed. These methods often involve acid hydrolysis to solubilize the calcium, followed by pH adjustment to the optimal range of 12.5 ± 0.2 with a potassium hydroxide-potassium cyanide solution before titration with a standardized EDTA solution. usda.gov The use of a magnetic stirrer is recommended to ensure thorough mixing and a clear observation of the endpoint. usda.gov

A comparative study evaluating Hydroxy Naphthol Blue and other indicators for the EDTA titration of calcium concluded that Hydroxy Naphthol Blue provides a more satisfactory endpoint indication at pH 12 to 13, highlighting its suitability for these applications. wordpress.comrsc.org

Table 1: Optimized Conditions for Calcium Titration using Hydroxy Naphthol Blue

| Parameter | Optimal Condition | Reference |

| Indicator | This compound | wordpress.comrsc.org |

| Chelating Agent | EDTA | medchemexpress.comrxchemicals.com |

| pH Range | 12 - 13 | wordpress.commedchemexpress.com |

| Endpoint Color Change | Reddish-pink to Deep Blue | rxchemicals.comgtilaboratorysupplies.com |

Electrochemical and Potentiometric Applications in Analytical Research

While this compound is a prominent figure in colorimetric and titrimetric analysis, its application in electrochemical and potentiometric methodologies is not as extensively documented in scientific literature. The following subsections explore the theoretical potential and the current state of research in these areas.

The development of ion-selective electrodes (ISEs) often relies on ionophores that can selectively bind to a target ion. While metallochromic indicators like Hydroxy Naphthol Blue demonstrate selective binding to metal ions, their direct incorporation into ISEs is not a widely reported technique. The use of such indicators has, in some cases, been surpassed by the development of specific ion-selective electrodes for ions like calcium. rxchemicals.com

The redox behavior of azo dyes is influenced by their molecular structure, including the presence of functional groups like sulfonic acid groups. nih.gov The redox potential of these dyes is a critical factor in their potential application in electrochemical systems. While general studies on the electrochemical oxidation and reduction of azo dyes exist, a detailed investigation into the specific redox behavior of this compound under various analytical conditions has not been extensively reported.

Chromatographic and Separation Science Contributions

Beyond titrimetry, this compound has found a valuable role in the field of separation science, particularly in the quality control of purification processes.

Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique for the purification of proteins. A common concern with IMAC is the potential for metal ions, such as nickel (Ni²⁺), to leach from the chromatography column and contaminate the purified protein sample. Hydroxy Naphthol Blue has been effectively utilized as an indicator to detect and quantify this metal leaching. rxchemicals.com

The dye's ability to bind with transition metal ions allows for a simple and sensitive colorimetric assay to determine the concentration of these leached metals in the elution fractions. rxchemicals.com This application is crucial for ensuring the quality and purity of the final protein product, as metal contamination can negatively impact subsequent experiments or therapeutic applications.

Table 2: Metal Ions Detected by Hydroxy Naphthol Blue

| Metal Ion | Application | Reference |

| Calcium (Ca²⁺) | Complexometric Titration | wordpress.comrsc.orgmedchemexpress.com |

| Transition Metals (e.g., Ni²⁺) | Quantification of Leaching in IMAC | rxchemicals.com |

Applications in Preconcentration and Selective Separation Techniques

The chelating properties of Hydroxy Naphthol Blue (HNB) Sodium Salt are pivotal to its use in preconcentration and selective separation of metal ions. These techniques are essential for detecting trace levels of metals in environmental, biological, and industrial samples.

One of the primary applications of HNB in this domain is in the spectrophotometric determination of various metal ions. For instance, HNB reacts with aluminum(III) in a weakly acidic medium (pH 5.1-6.0) to form a stable red complex, enabling its determination. The selectivity of this method can be significantly enhanced by using ethylenediaminetetraacetic acid (EDTA) as a masking agent, which allows for the determination of aluminum in the presence of numerous other metal ions such as Ca(II), Mg(II), Mn(II), and Zn(II). However, certain ions like Cu(II) and Hg(II) can interfere, though this interference can be mitigated by the addition of thiosulphate. researchgate.net A similar spectrophotometric method has been developed for the determination of nickel(II), where it forms a red complex with HNB at a pH range of 5.2-6.0. libretexts.org

Beyond simple spectrophotometry, HNB is utilized in more advanced separation techniques like immobilized metal-affinity chromatography (IMAC). A notable study demonstrated the use of HNB to detect and quantify the leaching of transition metal ions from IMAC resins. This method is sensitive enough to detect metals like Ni²⁺, Zn²⁺, Cu²⁺, and others at concentrations as low as 15-50 nM. rsc.org This application highlights HNB's role in quality control during protein purification processes, a sophisticated separation technique. rsc.org

The principle of using chelating agents like HNB has been extended to solid-phase extraction (SPE) for the preconcentration of metal ions. While direct studies on HNB-immobilized SPE sorbents are limited, research on analogous functionalized materials provides strong evidence for its potential. For example, a study on a 2-hydroxy-naphthyl functionalized mesoporous silica (B1680970), which shares a key functional group with HNB, demonstrated its capability for the fluorescence sensing and removal of Al³⁺ ions. rsc.org This functionalized material exhibited high sensitivity and selectivity for aluminum. rsc.org Similarly, silica gel functionalized with other chelating agents like alizarin (B75676) and 1-nitroso-2-naphthol (B91326) has been successfully used for the solid-phase extraction of lead(II) from water samples. mdpi.com These examples strongly suggest that immobilizing HNB onto a solid support, such as silica gel or a polymer resin, could create a highly effective sorbent for the selective preconcentration of various metal ions.

The separation of metal ions can also be achieved through chromatographic techniques. Paper chromatography has been used to separate various metal cations based on the differential migration of their complexes. libretexts.orgsciepub.comresearchgate.netsciepub.com The formation of colored complexes with reagents like HNB can facilitate the visualization and identification of the separated ions. sciepub.comsciepub.com

Table 1: Spectrophotometric Determination of Metal Ions with Hydroxy Naphthol Blue

| Metal Ion | pH | Wavelength (nm) | Linear Range | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

|---|---|---|---|---|

| Aluminum(III) | 5.5 | 569 | 0.03-1.60 µg/mL | 1.66 x 10⁴ |

| Nickel(II) | 5.2-6.0 | 563 | 0.08-3.20 µg/mL | 1.38 x 10⁴ |

Table 2: Detection Limits of Divalent Metal Cations using Hydroxy Naphthol Blue Assay

| Metal Ion | Detection Limit (nM) |

|---|---|

| Ni²⁺ | 15-50 |

| Zn²⁺ | 15-50 |

| Cu²⁺ | 15-50 |

| Pb²⁺ | 15-50 |

| Fe²⁺ | 15-50 |

| Co²⁺ | 15-50 |

| Al³⁺ | 15-50 |

Studies on Dye-Matrix Interactions in Advanced Separation Media

The interaction between this compound and the matrix of the separation medium is a critical factor that governs the efficiency and selectivity of the analytical method. These interactions are primarily studied in the context of solid-phase extraction and chromatographic techniques.

In the context of ion-exchange chromatography, the interaction of azo dyes like HNB with ion-exchange resins is of significant interest. Azo dyes, which are typically anionic due to the presence of sulfonate groups, can be retained on anion-exchange resins through electrostatic interactions. rsc.org For instance, direct azo dyes have been shown to interact with the tertiary amine functional groups of a weakly basic anion exchange resin. rsc.org Besides electrostatic attraction, other forces such as π-π interactions between the aromatic rings of the dye and the resin matrix, hydrogen bonding, and van der Waals forces can also contribute to the retention mechanism. rsc.org The pH of the medium plays a crucial role in these interactions, as it affects the surface charge of both the dye and the resin. researchgate.net

The adsorption of dyes onto activated carbon is another widely studied area with relevance to HNB. While specific studies on HNB are scarce, research on the adsorption of a structurally similar dye, Naphthol Blue Black, onto activated carbon provides valuable insights. The amount of dye adsorbed is influenced by factors such as the initial pH, adsorbent dosage, and initial dye concentration. researchgate.net The adsorption process for Naphthol Blue Black on activated carbon was found to follow the Langmuir and Freundlich isotherm models, indicating a monolayer adsorption on a homogeneous surface. researchgate.netorientjchem.org The surface of activated carbon can be positively or negatively charged depending on the pH, which in turn affects the adsorption of anionic dyes through electrostatic attraction or repulsion. researchgate.net

The interaction of HNB with silica-based stationary phases is also relevant, particularly in the context of high-performance liquid chromatography (HPLC). Silica gel can be functionalized with various groups to create stationary phases with specific selectivities. nih.govnih.gov For instance, a 2-hydroxy-naphthyl functionalized mesoporous silica demonstrated specific interactions with Al³⁺ ions, leading to a significant enhancement in its fluorescence emission, which forms the basis for a selective sensing and removal method. rsc.org The retention of polar compounds like HNB in hydrophilic interaction chromatography (HILIC) is governed by partitioning into a water-enriched layer on the polar stationary phase and by ionic interactions with the surface silanol (B1196071) groups. libretexts.orgmdpi.com

Table 3: Factors Affecting the Adsorption of Naphthol Blue Black Dye on Activated Carbon

| Parameter | Effect on Adsorption | Reference |

|---|---|---|

| pH | Adsorption is enhanced at lower pH due to positive surface charge of the adsorbent. | researchgate.net |

| Adsorbent Dosage | Adsorption capacity decreases with an increase in adsorbent dosage. | orientjchem.org |

Mechanistic and Theoretical Investigations of Hydroxy Naphthol Blue Sodium Salt

Ligand-Metal Ion Interaction Dynamics

Hydroxy Naphthol Blue Sodium Salt is a prominent metallochromic indicator utilized in analytical chemistry for the quantification of various metal ions. Its utility stems from the distinct color change that occurs upon complexation with metal ions, a phenomenon governed by the principles of coordination chemistry. The interaction between the Hydroxy Naphthol Blue ligand and metal ions is a dynamic process influenced by several factors, including the nature of the metal ion and the solution conditions.

Elucidation of Chelation Mechanisms with Alkaline Earth and Lanthanide Ions

Hydroxy Naphthol Blue forms stable chelate complexes with alkaline earth metals, such as calcium (Ca²⁺) and magnesium (Mg²⁺), as well as with lanthanide ions. The chelation mechanism involves the coordination of the metal ion with the oxygen atoms of the hydroxyl and quinone-type groups and the nitrogen atoms of the azo group within the dye molecule. This multidentate coordination leads to the formation of a stable ring structure, which is characteristic of a chelate complex.

The stability of these complexes is a critical factor in the indicator's effectiveness. For instance, the stability constants of the calcium-dye complexes of Hydroxy Naphthol Blue are significantly higher, by about two log units, than those of other indicators like Calcon, Eriochrome black T, or murexide. wordpress.com This enhanced stability is attributed to the molecular structure of Hydroxy Naphthol Blue, which allows for strong and specific interactions with calcium ions, even in highly alkaline solutions (pH 12-13). wordpress.com The presence of three sulfonic acid groups in the molecule also influences its acid dissociation constants, contributing to its performance as an indicator in specific pH ranges. wordpress.com

While detailed studies on the chelation with a full range of lanthanide ions are less common in readily available literature, the principles of coordination chemistry suggest that Hydroxy Naphthol Blue would also form complexes with these ions. The larger ionic radii and higher charge density of lanthanide ions compared to alkaline earth metals would likely result in strong, albeit potentially different, coordination geometries and complex stabilities.

Spectroscopic Probes for Characterizing Coordination Chemistry

The coordination of Hydroxy Naphthol Blue with metal ions induces significant changes in its electronic structure, which can be readily monitored using various spectroscopic techniques. Ultraviolet-visible (UV-Vis) spectrophotometry is a primary tool for this purpose. The free Hydroxy Naphthol Blue dye exhibits a characteristic absorption maximum at a specific wavelength. wordpress.com Upon complexation with a metal ion, this absorption maximum shifts to a different wavelength, resulting in the observed color change. This shift, known as a bathochromic or hypsochromic shift depending on the direction, provides direct evidence of complex formation and can be used to determine the stoichiometry and stability of the complex.

Infrared (IR) spectroscopy offers further insights into the coordination environment. ekb.eg Changes in the vibrational frequencies of the functional groups involved in chelation, such as the O-H and C=O stretching vibrations, can confirm the participation of these groups in bonding with the metal ion. ekb.eg Shifts in the azo group (N=N) stretching frequency can also provide evidence of its involvement in the coordination.

Other spectroscopic techniques that can be employed to characterize the coordination chemistry include nuclear magnetic resonance (NMR) spectroscopy and electron spin resonance (ESR) spectroscopy, particularly for complexes involving paramagnetic metal ions. zkdx.ch These methods can provide detailed information about the structure of the complex in solution and the electronic environment of the metal ion.

Influence of Solution Parameters on Complex Stability and Formation

The formation and stability of Hydroxy Naphthol Blue-metal complexes are highly dependent on the solution parameters, most notably pH and ionic strength. The pH of the solution dictates the protonation state of the ligand's functional groups. For effective chelation to occur, the hydroxyl groups must be deprotonated to act as coordinating agents. Therefore, Hydroxy Naphthol Blue is typically used in alkaline solutions for the determination of alkaline earth metals. wordpress.com Studies have shown that the absorbance of the dye, and consequently its complexation behavior, is pH-dependent. wordpress.com

The ionic strength of the solution can also affect complex stability. High concentrations of background electrolytes can influence the activity of the ions in solution, thereby affecting the equilibrium of the complexation reaction. It has been noted that at pH values higher than 12.6, the ionic strength of the final solution can increase significantly due to the higher concentration of potassium hydroxide (B78521) used to adjust the pH. wordpress.com

The stability of the dye itself under different solution conditions is also a crucial consideration. Hydroxy Naphthol Blue is reported to be fairly stable in alkaline solutions, both in its free and complexed forms, which is an advantage over other similar indicators that may decolorize rapidly under such conditions. wordpress.com

Quantum Chemical and Computational Modeling Studies

To gain a deeper understanding of the electronic structure and properties of Hydroxy Naphthol Blue and its metal complexes, quantum chemical and computational modeling methods are employed. These theoretical approaches provide insights that complement experimental findings.

Electronic Structure Characterization via Density Functional Theory (DFT) Methods

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can provide valuable information about the geometry, stability, and reactivity of chemical compounds. nih.gov For a molecule like Hydroxy Naphthol Blue, DFT calculations can be used to determine the optimized molecular structure, bond lengths, and bond angles. mdpi.com

A key aspect of DFT studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited. researchgate.netnih.gov The distribution of the HOMO and LUMO across the molecule can identify the regions most likely to be involved in electron donation and acceptance during chemical reactions, including complexation with metal ions. nih.gov

Furthermore, DFT can be used to calculate various quantum chemical parameters that describe the molecule's reactivity, such as electronegativity, chemical hardness, and softness. mdpi.com These parameters provide a quantitative measure of the molecule's tendency to attract electrons and its resistance to changes in its electron distribution. mdpi.com

Prediction of Spectroscopic Properties and Electronic Transitions

A significant application of computational chemistry is the prediction of spectroscopic properties. Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic absorption spectra of molecules. nih.gov By simulating the electronic transitions between different molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. nih.gov These theoretical predictions can be compared with experimental spectra to validate the computational model and to assign the observed absorption bands to specific electronic transitions.

For Hydroxy Naphthol Blue, TD-DFT calculations can help to understand the origin of the color change upon metal complexation. By modeling both the free ligand and its metal complexes, the calculations can show how the coordination with a metal ion alters the energies of the molecular orbitals and, consequently, the electronic transitions. This provides a theoretical basis for the observed bathochromic or hypsochromic shifts in the absorption spectrum.

In addition to UV-Vis spectra, computational methods can also predict other spectroscopic data, such as infrared (IR) and Raman vibrational frequencies. mdpi.com By calculating the vibrational modes of the molecule, these methods can help in the assignment of the experimental IR and Raman spectra, providing further confirmation of the molecular structure and the changes that occur upon complexation. mdpi.com

Simulation of Molecular Interactions and Reactivity in Solution

Computational analysis provides a powerful lens for examining the molecular behavior of Hydroxy Naphthol Blue (HNB) in solution. Theoretical simulations, particularly those employing Density Functional Theory (DFT), are used to model the complex interactions between the dye and various metal ions. These models help elucidate the geometry of the resulting metal-dye complexes and the electronic transitions that are responsible for the compound's characteristic color changes.

Research has shown that HNB forms stable complexes with a variety of metal ions. For instance, it has been found to form 1:1 complexes with many transition metal ions and 2:1 complexes with the cyanide complexes of Fe³⁺ and Cu²⁺. researchgate.net The binding affinity of HNB is notably stronger for transition metal ions compared to the alkaline earth ions like calcium and magnesium, for which it is more commonly used as an indicator. researchgate.net This stronger binding allows for the spectrophotometric determination of most transition metals down to the nanogram per milliliter (ng/mL) level. researchgate.net

Molecular dynamics simulations can further reveal the influence of the solvent environment on these interactions. Such simulations model the interplay between the dye, metal ions, and surrounding water molecules, offering insights into how the solvent structure can affect the stability and reactivity of the HNB-metal complex. researchgate.net

Structure-Activity Relationship Investigations

Impact of Structural Modifications on Indicator Performance and Specificity

The performance and specificity of an azo dye indicator like Hydroxy Naphthol Blue are intrinsically linked to its molecular architecture. The core structure, which includes hydroxyl (-OH) and sulfonic acid (-SO₃H) groups on a naphthol framework connected by an azo (-N=N-) linkage, is critical to its function as a metal-ion indicator. nih.govresearchgate.net

Modifying this structure can have a significant impact on performance. The introduction of different functional groups can alter the dye's electronic properties and spatial configuration, which in turn affects its sensitivity and selectivity. For example, studies on similar azo dyes have demonstrated that adding substituents can influence the chromatographic polarity and selectivity of the material. While specific research on systematic structural modifications of HNB is not abundant in the provided results, the principles are well-established for the broader class of azo dyes. The core p-aminoazobenzene structure, common to many azo dyes, is known to be reactive, and functionalization of this core with various groups like halogens or nitro groups alters the dye's properties. nih.gov The interaction between the dye's aromatic rings and a host material, such as layered double hydroxides, has also been shown to be a key factor, with fluorination of the host material influencing the pigment's color properties. preprints.org

Design Principles for Enhanced Selectivity and Sensitivity in Analytical Systems

The rational design of new indicators based on the HNB scaffold aims to improve selectivity for specific target ions and enhance the sensitivity of the analytical method. A primary strategy involves tailoring the dye's molecular structure to create a binding site that preferentially complexes with a specific metal ion. This can be achieved by carefully selecting functional groups that match the target ion's size, charge, and preferred coordination geometry. researchgate.net

To enhance sensitivity, design efforts focus on maximizing the difference in color between the free indicator and its metal-bound complex. This is often achieved by modifying the chromophore to increase its molar absorptivity. Strategies include extending the π-conjugated system of the molecule or introducing specific electron-donating or electron-withdrawing groups. A successful design leads to a more dramatic and easily detectable color change, lowering the detection limit. For instance, indicator displacement assays, where a target analyte displaces the indicator from a receptor, have been designed with azo dyes to achieve detection limits in the nanomolar range. researchgate.net

Another key principle is the optimization of the indicator's response to pH. The pKa value of the indicator, which governs the pH range of its color change, can be fine-tuned by introducing substituents that alter the acidity of the hydroxyl groups involved in the metal chelation. This ensures the indicator functions effectively at the desired pH for a given analysis. researchgate.net

Mechanistic Insights into Environmentally Dependent Chromogenic Behavior

The chromogenic (color-producing) behavior of Hydroxy Naphthol Blue is highly dependent on its chemical environment, most notably pH and the presence of metal ions. The mechanism of color change is rooted in alterations to the electronic structure of the dye molecule.

In aqueous solutions, HNB's color is pH-sensitive due to the protonation or deprotonation of its hydroxyl groups. researchgate.net This process alters the electronic conjugation within the molecule, thereby changing the wavelengths of light it absorbs and resulting in a different observed color.

The most significant chromogenic shift occurs during complexometric titrations upon binding with metal ions. HNB acts as a chelating agent, where the metal ion coordinates with the azo group and a hydroxyl group. nih.gov This coordination perturbs the electronic energy levels of the dye's chromophore, causing a bathochromic shift (a shift to a longer wavelength) in its maximum absorbance (λmax). For example, in the widely used Loop-Mediated Isothermal Amplification (LAMP) technique, HNB is used to detect the reaction's progress. researchgate.netresearchgate.netnih.gov Initially, HNB is complexed with magnesium ions (Mg²⁺), giving the solution a violet color. researchgate.netnih.gov As the LAMP reaction proceeds, it generates pyrophosphate ions, which have a higher affinity for Mg²⁺. The pyrophosphate sequesters the Mg²⁺ ions, releasing the free HNB indicator and causing a distinct color change from violet to sky blue. researchgate.netresearchgate.netnih.gov This visual change provides a clear, naked-eye confirmation of a positive result.

The table below summarizes the observed colors and corresponding λmax values for HNB in different states relevant to its use as an indicator.

| State of Hydroxy Naphthol Blue | Observed Color | Absorption Max (λmax) |

| HNB with Covid-19 Positive Samples | Sky Blue | 648 nm nih.gov |

| HNB with Healthy Control Samples | Violet | 580 nm nih.gov |

| ErioT-Mg Complex (Analogue) | Purple | 548 nm tum.de |

| Free ErioT (Analogue) | Blue | 656 nm tum.de |

Integration of Hydroxy Naphthol Blue Sodium Salt in Emerging Research Fields

Advanced Sensing Platform Development

The distinct color change of Hydroxy Naphthol Blue Sodium Salt in the presence of certain metal ions, particularly calcium, makes it a valuable component in the development of novel optical and chemical sensors. medchemexpress.comgspchem.com Researchers are leveraging this property to create sensitive and selective analytical tools.

Fabrication of Optical and Chemical Sensors Utilizing the Compound's Properties

Hydroxy Naphthol Blue (HNB) Sodium Salt serves as a key reagent in highly sensitive assays for the detection of various metal ions. For instance, it has been successfully used to detect and quantify transition metal leaching from immobilized metal-affinity chromatography (IMAC) resins. nih.gov This assay is capable of detecting metals such as Ni²⁺, Zn²⁺, Cu²⁺, Pb²⁺, Fe²⁺, Co²⁺, and Al³⁺ at concentrations as low as 15-50 nM. nih.gov The principle of this detection method relies on the color change of HNB when it binds to these metal cations. nih.gov

In the field of biotechnology, HNB has been incorporated into a colorimetric assay for loop-mediated isothermal amplification (LAMP), a technique for rapid DNA and RNA detection. nih.gov In this application, HNB is added to the LAMP reaction mixture. A positive amplification result is indicated by a distinct color change from violet to sky blue. nih.gov This occurs because HNB chelates with magnesium ions in the solution; as the LAMP reaction proceeds, it generates pyrophosphate ions, which react with the magnesium ions, releasing the HNB and causing the color change. This method allows for high-throughput screening and can be measured using a simple microplate reader. nih.gov A similar HNB-based LAMP assay has been developed for the specific detection of Sarocladium oryzae, a pathogen affecting rice seeds, demonstrating its utility in agricultural diagnostics. frontiersin.org

The following table summarizes the performance of Hydroxy Naphthol Blue in a metal detection assay. nih.gov

| Metal Ion | Limit of Detection (nM) |

| Ni²⁺ | 15-50 |

| Zn²⁺ | 15-50 |

| Cu²⁺ | 15-50 |

| Pb²⁺ | 15-50 |

| Fe²⁺ | 15-50 |

| Co²⁺ | 15-50 |

| Al³⁺ | 15-50 |

Miniaturization and Integration into Portable Analytical Devices

The trend towards miniaturization in analytical chemistry aims to develop portable, field-deployable devices for real-time monitoring. rsc.orgnih.gov Microfluidic systems, or "lab-on-a-chip" devices, offer numerous advantages, including reduced sample and reagent consumption, faster analysis times, and portability. frontiersin.org Colorimetric assays, such as those utilizing this compound, are well-suited for integration into these miniaturized platforms. rsc.org The visual nature of the color change simplifies the detection mechanism, potentially allowing for analysis with simple and portable detectors or even by the naked eye. frontiersin.org While specific research on a portable device featuring this compound is not yet widespread, the principles of microfluidic colorimetric analysis are well-established for various applications, including water quality monitoring. rsc.orgfrontiersin.org The development of such a device would enable rapid, on-site determination of metal ion concentrations in various samples.

Applications in Environmental and Industrial Process Monitoring Research

The ability of this compound to detect low concentrations of various metal ions makes it a promising candidate for applications in environmental and industrial process monitoring. nih.gov For example, the detection of heavy metal contamination in water sources is a critical environmental concern. rsc.org An HNB-based sensor could provide a rapid screening tool for the presence of ions like lead and copper. In industrial settings, such as in processes involving metal catalysts or electroplating, monitoring the concentration of specific metal ions in process solutions is often necessary for quality control. A well-established application is the determination of calcium in various products, including food and poultry, where HNB is used as an indicator in tritimetric methods. usda.gov The use of HNB in detecting metal leaching from chromatography columns also highlights its potential for quality control in biopharmaceutical production. nih.gov

Materials Science and Nanotechnology Applications

The field of materials science is exploring the incorporation of indicator dyes like this compound into functional materials and onto the surface of nanomaterials to create novel sensing platforms.

Incorporation into Functional Materials for Targeted Detection

The immobilization of indicator dyes onto solid supports, such as polymer films or beads, is a common strategy for creating reusable and robust chemical sensors. For instance, other dyes have been successfully entrapped in polyvinyl chloride (PVC) membranes to create optical sensors for specific ions. nih.gov This approach could be applied to this compound to develop a sensor for calcium or other metal ions. Such a functional material could take the form of a test strip or a coating on an optical fiber, providing a simple and cost-effective means of detection. The research on immobilizing other chromophores on paper test strips for the detection of cadmium ions demonstrates the feasibility of this approach for creating simple, portable detection tools. mdpi.com

Surface Chemistry and Adsorption Studies on Various Substrates

The adsorption of organic dyes onto the surface of nanoparticles is a burgeoning area of research for developing highly sensitive colorimetric sensors. Gold and silver nanoparticles, for example, exhibit unique optical properties known as localized surface plasmon resonance (LSPR), which are sensitive to changes in the surrounding environment. mdpi.commdpi.com The aggregation of these nanoparticles, which can be induced by the interaction of an analyte with a surface-functionalized molecule, results in a distinct color change. nih.govias.ac.in

It is conceivable that this compound could be adsorbed or chemically bound to the surface of gold or other nanoparticles. The subsequent interaction of this functionalized nanoparticle with target metal ions would likely perturb the LSPR, leading to a measurable colorimetric response. This strategy has been successfully employed with other ligands for the detection of a wide range of analytes, including heavy metals. mdpi.com

Role in Nanomaterial-Enhanced Analytical Systems and Hybrid Sensors

The integration of Hydroxy Naphthol Blue (HNB) into analytical systems enhanced with nanomaterials is a growing area of research, leading to the development of highly sensitive and specific hybrid sensors. These systems capitalize on the catalytic properties of nanoparticles and the distinct colorimetric changes of HNB to create novel detection platforms.

A notable example is the development of a low-cost, paper-based immunosensor for the instrument-free colorimetric detection of PEAK1, a biomarker for pancreatic cancer. nih.gov In this system, gold nanoparticles (AuNPs) are used to amplify the detection signal. The AuNPs catalyze the degradation of Hydroxy Naphthol Blue in the presence of sodium borohydride, resulting in a distinct color change that corresponds to the concentration of the biomarker. nih.gov This method is significantly faster and simpler than traditional techniques like ELISA and enhances detection sensitivity tenfold compared to AuNP-based assays without the HNB signal amplification. nih.gov

In another approach, a composite of poly(hydroxynaphthol blue) and multi-walled carbon nanotubes has been used to modify a glassy carbon electrode. researchgate.net This creates a new voltammetric sensor capable of the simultaneous determination of hydroquinone, catechol, and resorcinol. The modified electrode exhibits excellent electro-catalytic activity towards the oxidation of these isomers, allowing for their detection at very low limits. researchgate.net

Furthermore, HNB is frequently used as a visual indicator in Loop-Mediated Isothermal Amplification (LAMP), a technique for rapid DNA amplification. tandfonline.com While HNB's primary role here is to indicate the change in magnesium ion concentration during amplification, LAMP assays are increasingly being paired with nanoparticle-based detection systems to enhance sensitivity and provide quantitative results. tandfonline.comnih.gov For instance, Quartz Crystal Microbalance (QCM) sensors have been used for the in-situ monitoring of real-time LAMP reactions, with HNB staining used to confirm the results of the amplification process. mdpi.com

Table 1: Examples of HNB in Nanomaterial-Enhanced Sensing

| Sensor Type | Nanomaterial | HNB Role | Target Analyte | Detection Principle |

|---|---|---|---|---|

| Paper-Based Immunosensor | Gold Nanoparticles (AuNPs) | Signal Amplification Substrate | PEAK1 (Pancreatic Cancer Biomarker) | AuNP-catalyzed degradation of HNB causes a color change. nih.gov |

| Voltammetric Sensor | Multi-Walled Carbon Nanotubes (MWCNTs) | Electro-active Polymer Component | Hydroquinone, Catechol, Resorcinol | Electrocatalytic oxidation on a poly(HNB)/MWCNT modified electrode. researchgate.net |

Interdisciplinary Research Paradigms

The utility of this compound extends into various interdisciplinary fields, from environmental science to chemical education, demonstrating its broad scientific relevance.

Contributions to Bioremediation Studies Involving Dye-Based Processes

As a prominent azo dye, this compound serves as a critical model compound in bioremediation research. Azo dyes are common industrial pollutants, and studies focusing on their degradation are essential for developing effective environmental cleanup strategies. HNB's complex structure makes it a suitable candidate for testing the efficacy of new remediation technologies.

Research has been conducted on the treatment of HNB-containing wastewater using advanced oxidation processes like the electro-Fenton method. researchgate.net Such studies are crucial for optimizing conditions to break down recalcitrant dye molecules into less harmful substances. researchgate.netresearchgate.net Similarly, photocatalytic degradation using novel nanocomposites is another area where related dyes like Naphthol Blue Black are used to evaluate catalyst performance under simulated solar light. science.gov While HNB is the substance being removed in these studies, its use is a vital contribution to the research, providing a benchmark for comparing the effectiveness of different wastewater treatment methods. researchgate.net

Application in Educational and Pedagogical Methodologies in Chemical Demonstrations

This compound is an effective pedagogical tool in analytical chemistry education. Its primary application in this context is as a visual indicator for complexometric titrations, a fundamental technique taught in chemistry curricula. himedialabs.com A common experiment is the determination of water hardness, which measures the concentration of calcium (Ca²⁺) and magnesium (Mg²⁺) ions. biosynth.comscribd.com

In these educational demonstrations, HNB provides a sharp and distinct color change at the titration's endpoint. At a pH of 12-13, in the presence of calcium ions, the indicator imparts a reddish-pink color to the solution. acs.orgrx-sol.com When a chelating agent like EDTA is added, it binds to the Ca²⁺ ions. Once all the free Ca²⁺ ions have been complexed, the indicator is released, causing the solution to turn a deep blue. biosynth.comacs.orgslideshare.net This clear visual transition makes it an excellent tool for students to learn the principles of stoichiometry, chelation, and endpoint determination. scribd.com

Role in the Development and Standardization of Analytical Reagents

The reliability of any chemical analysis depends on the quality and accuracy of the reagents used. This compound plays a crucial role as an American Chemical Society (ACS) grade reagent, specifically in the standardization of other important chemical solutions. acs.orgrx-sol.comrxmarine.com

Its most significant use is as a metal indicator in the standardization of solutions of ethylenediaminetetraacetic acid (EDTA), a widely used titrant. pharmaguideline.compharmasciences.inpharmacytimess.comalfa-chemistry.com Standardization is the process of accurately determining the concentration of a solution by titrating it against a primary standard—a substance of very high purity, such as calcium carbonate (CaCO₃). In this procedure, a precisely weighed amount of CaCO₃ is dissolved and then titrated with the EDTA solution being standardized. pharmaguideline.compharmapath.in Hydroxy Naphthol Blue is added to indicate the endpoint of the titration, changing from reddish-pink to blue when all the calcium has been chelated by the EDTA. pharmaguideline.compharmapath.in

The ACS provides a detailed monograph for Hydroxynaphthol Blue, which specifies the tests required to confirm its suitability for calcium determination, ensuring its quality and reliability as an analytical reagent. acs.orgacs.org This role is fundamental to quality control in analytical laboratories, as the accuracy of countless subsequent analyses relies on the precisely known concentration of the standardized EDTA solution.

Table 2: Procedure for Standardization of 0.1 M EDTA using HNB

| Step | Action | Purpose |

|---|---|---|

| 1 | Accurately weigh ~400 mg of primary standard Calcium Carbonate (dried at 110°C). pharmaguideline.com | To use a precise mass of a high-purity substance as the reference. |

| 2 | Dissolve the CaCO₃ in dilute HCl and add ~100 mL of deionized water. pharmaguideline.com | To bring the calcium ions into solution for titration. |

| 3 | Add a preliminary volume (~30 mL) of the prepared 0.1 M EDTA solution. pharmaguideline.compharmacytimess.com | To approach the endpoint quickly. |

| 4 | Adjust pH to 12-13 with Sodium Hydroxide (B78521) (NaOH) solution. pharmasciences.inalfa-chemistry.com | To ensure the correct pH for the indicator's color change and the stability of the Ca-EDTA complex. |

| 5 | Add ~300 mg of Hydroxy Naphthol Blue indicator. The solution will turn reddish-pink. pharmaguideline.compharmacytimess.com | To visually indicate the presence of free calcium ions. |

| 6 | Continue titrating with the 0.1 M EDTA solution until the color changes to a sharp, deep blue. pharmaguideline.comalfa-chemistry.com | To mark the stoichiometric endpoint where all Ca²⁺ has been complexed by EDTA. |

Future Directions and Unexplored Research Avenues

Development of Next-Generation Analogues and Derivatives with Tailored Properties

A significant area of future research lies in the chemical modification of the Hydroxy Naphthol Blue structure to create next-generation analogues with superior and customized properties. The core structure, containing naphthol and naphthalene (B1677914) rings, serves as a versatile scaffold for introducing new functional groups. biosynth.comscience.gov The goal of these modifications is to fine-tune the molecule's electronic and steric characteristics.

Key research focuses include:

Altering pH Sensitivity: Introducing electron-donating or electron-withdrawing groups can modify the pKa values of the hydroxyl groups, resulting in indicators that change color at different pH ranges.

Enhancing Metal Ion Selectivity: By incorporating specific chelating moieties, researchers aim to develop derivatives that are more selective towards particular metal ions, overcoming the current broad-spectrum nature of the dye.

Improving Solubility: The development of derivatives with increased solubility in water or compatibility with various organic solvents would broaden their applicability in diverse analytical systems.

Synthesis of Novel Derivatives: A new synthetic approach for creating dihydrofuran derivatives from β-naphthols has been developed, which could be adapted to produce novel analogues of Hydroxy Naphthol Blue. science.gov

Expansion into Novel Analytical Domains and Challenging Sample Matrices

While its role in titrations is well-established, the potential of Hydroxy Naphthol Blue Sodium Salt in other analytical fields is an exciting area for exploration. nih.gov Future research is geared towards adapting this dye for use in modern analytical technologies and for the analysis of complex real-world samples. science.govchemimpex.com

Potential new applications include:

Optical Sensors: The dye could be immobilized on solid supports like polymers or nanoparticles to create optical sensors for detecting metal ions in various environments.

Colorimetric Assays: Its distinct color change upon chelation with metal ions can be harnessed to develop new, simple, and cost-effective colorimetric tests for environmental monitoring (e.g., water quality) or clinical diagnostics. chemimpex.com

Challenging Matrices: A major research thrust is the adaptation of methods using Hydroxy Naphthol Blue for complex samples such as industrial wastewater, biological fluids, and food products. science.govmedscape.com This involves developing strategies to mitigate interference from other components, possibly through the use of masking agents or advanced data analysis techniques.

Sustainable Synthesis and Application Methodologies for Environmental Compatibility

In line with the growing emphasis on green chemistry, future research will focus on making the entire lifecycle of Hydroxy Naphthol Blue more environmentally friendly. jddhs.com This encompasses its synthesis, use in analytical methods, and eventual disposal. Azo dyes, as a class, are known for their complex aromatic structures and resistance to degradation, which can pose environmental challenges. neptjournal.commdpi.com

Key areas of investigation include:

Green Synthesis Routes: Developing synthetic methods that use fewer hazardous chemicals, reduce solvent use, and generate less waste. jddhs.com Techniques like microwave-assisted synthesis are being explored as greener alternatives. jddhs.com

Reduced Consumption: Miniaturizing analytical methods, such as through micro-scale techniques or flow-injection analysis, can significantly decrease the amount of dye needed per analysis.

Biodegradation and Ecotoxicity: Studying the biodegradation of Hydroxy Naphthol Blue and its metal complexes is crucial. nih.govmdpi.com Research into microbial degradation, which can break down azo dyes into less harmful substances, is particularly promising. nih.govnih.gov The Electro-Fenton process has also been shown to be effective in degrading this dye in aqueous solutions. researchgate.net

Advanced In-Situ Characterization Techniques for Dye-Analyte Systems

A more profound understanding of the interaction between Hydroxy Naphthol Blue and metal ions at a molecular level is critical for optimizing its use and designing better indicators. Advanced analytical techniques that allow for the study of these interactions as they happen (in-situ) are at the forefront of this research. numberanalytics.comnumberanalytics.comgatech.edu

These advanced techniques include:

Spectroscopic and Crystallographic Studies: Techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography can provide detailed information about the structure and coordination of the dye-metal complexes. le.ac.ukzkdx.chmdpi.com

Real-Time Reaction Monitoring: In-situ spectroscopic methods, such as UV-Vis and infrared spectroscopy, can track the structural evolution and behavior of the dye and its intermediates during a chemical reaction. numberanalytics.comresearchgate.net

Comprehensive Chromatography: Advanced techniques like two-dimensional liquid chromatography can be used for the unbiased characterization of dyes and their degradation products. acs.org

This fundamental knowledge will allow for more precise control over its analytical performance.

Predictive Modeling for New Research Applications and Performance Optimization

Computational chemistry and predictive modeling are becoming indispensable tools for accelerating chemical research. mdpi.cominotiv.comresearcher.life By simulating the behavior of Hydroxy Naphthol Blue and its interactions with metal ions, scientists can predict its properties and optimize its performance without extensive trial-and-error experimentation. nih.gov

Applications of predictive modeling include:

Rational Design of Analogues: Using methods like Density Functional Theory (DFT), researchers can theoretically screen new derivatives to identify those with the most promising properties for specific applications before synthesizing them in the lab. nih.gov

Understanding Reaction Mechanisms: Molecular dynamics simulations can provide insights into the conformational changes that occur when the dye binds to a metal ion.

Performance Optimization: Predictive models can help in fine-tuning the conditions for analytical methods to achieve maximum sensitivity and selectivity. nih.gov This computational approach can provide crucial structural insights for designing new and more effective chemotherapeutic agents. nih.gov

Q & A

Q. What is the primary application of Hydroxy Naphthol Blue Sodium Salt (HNB) in analytical chemistry, and how is it methodologically employed?

HNB is widely used as a metallochromic indicator in complexometric titrations , particularly for calcium determination. It forms a colored complex with calcium ions (reddish-pink at pH 12–13) and transitions to deep blue upon chelation with EDTA, signaling the titration endpoint . To use HNB:

- Prepare a 0.1% (w/v) aqueous solution.

- Add 15 mL of 1 N NaOH to the sample to maintain alkaline pH.

- Titrate with 0.05 M EDTA until the color shifts from reddish-pink to blue.

- Validate results against certified reference materials (CRMs) for accuracy.

Q. How should HNB solutions be prepared and stored to ensure stability?

HNB is water-soluble and typically dissolved at 0.1–0.5% (w/v) in deionized water. Store at room temperature in airtight, light-protected containers to prevent degradation. Avoid prolonged exposure to acidic conditions, which may alter its chromophoric properties .

Q. What analytical techniques confirm the identity and purity of HNB in a laboratory setting?

- FTIR or NMR : Verify functional groups (e.g., sulfonic acid, azo bonds) against reference spectra .

- Elemental analysis : Confirm sodium content (e.g., disodium vs. trisodium salts) via ICP-OES or titration .

- UV-Vis spectroscopy : Check absorbance maxima (~610–620 nm for calcium-bound form) .

Advanced Research Questions

Q. How can researchers mitigate interference from competing metal ions (e.g., Mg²⁺, Fe³⁺) when using HNB for calcium assays?

- Masking agents : Add 1–2% (w/v) potassium cyanide or triethanolamine to chelate interfering ions .

- pH adjustment : Maintain pH >12 to precipitate Mg(OH)₂ while keeping Ca²⁺ soluble .

- Sequential titration : Use selective chelators (e.g., EGTA for Ca²⁺) before EDTA titration .

Q. What experimental parameters influence the accuracy of HNB-based calcium quantification, and how can they be optimized?

- Endpoint sharpness : Increase HNB concentration (up to 0.2% w/v) to enhance color transition visibility .

- Temperature control : Conduct titrations at 25±2°C to avoid EDTA-Ca complex instability .

- Sample matrix effects : Pre-treat biological or environmental samples with acid digestion or filtration to remove particulates .

Q. How do structural variations (e.g., disodium vs. trisodium salts) impact HNB’s performance, and how can these be distinguished?

- Disodium salt (CAS 165660-27-5) : Preferred for calcium titrations due to higher solubility and sharper endpoints .

- Trisodium salt (CAS 63451-35-4) : May exhibit batch-dependent variability in sodium content, requiring elemental analysis for validation .

- Analytical differentiation : Use flame photometry or ion chromatography to quantify sodium stoichiometry .

Q. What validation protocols ensure batch-to-batch consistency of HNB for reproducible research outcomes?

- HPLC purity checks : Assess impurity profiles (e.g., unreacted naphthol derivatives) with C18 columns and UV detection at 254 nm .

- Titration accuracy tests : Compare titration endpoints with CRMs (e.g., calcium carbonate standards) .

- Stability studies : Monitor absorbance spectra over 6 months under varying storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.